molecular formula C21H28N6O2 B2648664 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 2034596-29-5

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Katalognummer B2648664
CAS-Nummer: 2034596-29-5
Molekulargewicht: 396.495
InChI-Schlüssel: QYIGRNQXUOBLJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves two nucleophilic replacement reactions. The initial replacement of the hydroxyl group by chlorine in the presence of POCl3 provides an intermediate, which then undergoes further reactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been used in various chemical reactions. For instance, 2-Morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis for CGRP Receptor Inhibitors

A study discussed the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist through a stereoselective and economical synthesis. While not directly mentioning the exact compound, the research highlights the relevance of such chemical structures in designing receptor inhibitors that could be pivotal in treating conditions such as migraines or cardiovascular diseases (Cann et al., 2012).

Heterocyclic Synthesis for Therapeutic Applications

Another study focused on the synthesis of novel heterocyclic compounds incorporating pyrimidine moieties, which are essential in pharmaceutical chemistry due to their therapeutic properties. While this research does not directly relate to the specified compound, it underscores the significance of developing new heterocyclic compounds for various biomedical applications, including antimicrobial and anti-inflammatory agents (Ho & Suen, 2013).

Analgesic Activity Studies

Research on the synthesis of compounds bearing a dibromo-2-methylquinazoline moiety for potential analgesic activity indicates the broad interest in quinazoline derivatives for pain management. Such studies are crucial for developing new analgesics with fewer side effects than current options (Saad et al., 2011).

Anti-inflammatory and Antimicrobial Agents

The design and synthesis of pyrazole derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents. This research area is particularly relevant to understanding how similar compounds, including the one , could be harnessed to develop new treatments for infections and inflammatory conditions (Hussain & Kaushik, 2012).

Eigenschaften

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-14-22-17-6-3-2-5-16(17)20(23-14)26-10-7-15(8-11-26)24-21(28)18-13-19-27(25-18)9-4-12-29-19/h13,15H,2-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIGRNQXUOBLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NN5CCCOC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.